molecular formula C23H27FN6O2 B2802067 8-(2-fluorophenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878733-97-2

8-(2-fluorophenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2802067
CAS No.: 878733-97-2
M. Wt: 438.507
InChI Key: PKECETSGCMQTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a piperidine ring, and an imidazole ring . Imidazole rings are found in many biologically active molecules, such as the amino acid histidine and the nucleotide bases adenine and guanine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the imidazole ring could potentially allow for tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound soluble in water and other polar solvents .

Scientific Research Applications

Antidepressant and Anxiolytic Potential

A study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. One derivative exhibited potential antidepressant and anxiolytic effects, surpassing the reference drug diazepam in preliminary pharmacological studies. Molecular modeling suggested the significance of fluorinated arylpiperazinylalkyl derivatives in developing antidepressant/anxiolytic drugs Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents.

Herbicidal Activity

Li et al. (2005) developed novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity. Their study highlights a new synthetic route, with one compound showing outstanding herbicidal efficacy against certain weeds, comparable to commercial herbicides. This suggests the potential of such compounds in agricultural applications A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones.

Antifungal and Antimicrobial Activity

Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds with noted antimicrobial activity. Their research indicates the potential for developing new treatments against microbial infections, highlighting the chemical versatility and biological applicability of such structures Antimycobacterial Activity of Some Synthesized Fluorinated Benzothiazolo Imidazole Compounds.

Antioxidant Properties

Sheikhi-Mohammareh et al. (2020) developed selenazolopyrimidines with potent antioxidant activities, showcasing the capacity of fluorophenyl-imidazole derivatives to serve as leads for antioxidant therapies. Their work contributes to the search for new antioxidant compounds with potential applications in treating diseases associated with oxidative stress New efficient design and synthesis of novel antioxidant and antifungal 7-imino[1,3]selenazolo[4,5-d]pyrimidine-5(4H)-thiones utilizing a base-promoted cascade addition/cyclization sequence.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain an imidazole ring work by interacting with biological targets such as enzymes or receptors .

Properties

IUPAC Name

6-(2-fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN6O2/c1-15-16(2)30-19-20(25-22(30)29(15)18-10-6-5-9-17(18)24)26(3)23(32)28(21(19)31)14-13-27-11-7-4-8-12-27/h5-6,9-10H,4,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKECETSGCMQTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CCN5CCCCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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